molecular formula C17H16N2OS2 B2767329 N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide CAS No. 2034444-94-3

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2767329
CAS No.: 2034444-94-3
M. Wt: 328.45
InChI Key: ZMNKZCQDHOIHIQ-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide is a novel chemical entity designed for research applications, particularly in the field of oncology and neurodegenerative diseases. This compound belongs to the benzothiazole class of heterocyclic compounds, which have received extensive attention in medicinal chemistry due to their strong structural modifiability and diverse biological activities . Benzothiazole derivatives have demonstrated significant potential as therapeutic agents, with research indicating broad applications in anticancer, antimicrobial, and anti-inflammatory fields, as well as in the treatment of neurodegenerative conditions like Alzheimer's disease . The structural architecture of this compound incorporates a benzothiazole core linked to a thiophene-substituted cyclopentyl group via a carboxamide bridge. This molecular design shares key pharmacophoric elements with compounds currently under investigation for targeting nuclear receptors and enzymatic pathways involved in disease progression. Specifically, structurally related benzothiazole-carboxamide compounds have shown promising activity as retinoid X receptor-alpha (RXRα) antagonists . RXRα plays a vital role in multiple biological and pathological processes and represents a promising therapeutic target for anti-tumor drug design . Research on similar analogs has demonstrated potent anti-proliferative effects against cancer cell lines, such as MDA-MB-231 breast cancer cells, through mechanisms involving induction of G2/M phase cell cycle arrest and downregulation of Cyclin B1 and CDK1 protein expression . Furthermore, the benzothiazole scaffold is recognized as a privileged structure in neuroscience research, with several derivatives being explored as multitarget-directed ligands for complex neurodegenerative disorders . These compounds have shown potential for inhibiting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), which are important targets in Alzheimer's disease research . Researchers investigating structure-activity relationships of heterocyclic compounds will find this compound valuable for exploring new chemical space in drug discovery. The molecule is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult relevant safety data sheets and conduct appropriate risk assessments.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16(12-5-6-13-14(10-12)22-11-18-13)19-17(7-1-2-8-17)15-4-3-9-21-15/h3-6,9-11H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKZCQDHOIHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The benzo[d]thiazole core is synthesized via the Hantzsch method, involving α-haloketones and thioamides. For example, 2-amino-5-bromothiophenol reacts with α-chloroketones in aqueous potassium carbonate to form the thiazole ring. Acidification with acetic acid (pH 6) yields benzo[d]thiazole derivatives, with subsequent hydrolysis producing the carboxylic acid.

Representative Procedure

  • React 2-amino-5-bromothiophenol (1.0 eq) with chloroacetic acid (1.2 eq) in 10% K₂CO₃ at 25°C for 24 h.
  • Acidify to pH 6 with acetic acid to precipitate thiazolone.
  • Hydrolyze thiazolone with 6 M HCl under reflux to yield benzo[d]thiazole-6-carboxylic acid (Yield: 68–72%).

Alternative Cyclization Strategies

Phillips’ condensation employs carboxylic acids and 1,2-diaminobenzenes in 4 M HCl under reflux (72 h), yielding benzothiazoles. For example, 6-nitrobenzo[d]thiazole is reduced to the amine and further functionalized to the carboxylic acid.

Synthesis of 1-(Thiophen-2-yl)cyclopentylamine

Cyclopentane Ring Formation

Cyclopentylamine derivatives are synthesized via intramolecular alkylation. For instance, reacting thiophen-2-ylmagnesium bromide with cyclopentanone followed by reductive amination yields 1-(thiophen-2-yl)cyclopentylamine.

Stepwise Protocol

  • Grignard Reaction : Add thiophen-2-ylmagnesium bromide (1.5 eq) to cyclopentanone (1.0 eq) in THF at −78°C. Warm to 25°C and stir for 12 h (Yield: 85%).
  • Reductive Amination : Treat the resulting alcohol with NH₃ and H₂/Pd/C in methanol to produce 1-(thiophen-2-yl)cyclopentylamine (Yield: 76%).

Thiophene Functionalization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches thiophene to cyclopentane. For example, bromocyclopentane reacts with thiophen-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 h).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Benzo[d]thiazole-6-carboxylic acid (1.0 eq) and 1-(thiophen-2-yl)cyclopentylamine (1.1 eq) are coupled using EDC (1.2 eq) and HOBt (1.2 eq) in DMF at 0–25°C for 24 h. The crude product is purified via silica gel chromatography (Hexane/EtOAc 3:1) to yield the amide (Yield: 65–70%).

HATU/DIPEA Activation

Higher yields are achieved using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF under argon. The reaction completes within 6 h at 25°C, with purification by recrystallization from ethanol (Yield: 82%).

Optimization Data

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 25 24 65
HATU/DIPEA DMF 25 6 82

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.72 (m, 3H, aromatic), 7.32 (dd, J = 5.1 Hz, 1H, thiophene-H), 3.91 (quin, J = 8.2 Hz, 1H, cyclopentyl-CH), 2.45–1.98 (m, 8H, cyclopentyl).
  • ¹³C NMR : 187.0 (C=N), 183.3 (C=O), 142.1–121.2 (aromatic), 55.6 (cyclopentyl-CH), 34.2–23.1 (cyclopentyl).

Purity and Yield Optimization

Recrystallization from acetone/hexane (1:3) achieves >98% purity (HPLC). Alternative purification via column chromatography (SiO₂, EtOAc/Hexane) yields 95% pure product.

Challenges and Mitigation Strategies

Side Reactions

Intramolecular cyclization of the thioureido acid intermediate at elevated temperatures (>80°C) forms tetrahydropyrimidinone byproducts. Mitigation involves maintaining reaction temperatures below 70°C and using excess coupling reagents.

Solubility Issues

The carboxylic acid intermediate exhibits poor solubility in polar aprotic solvents. Pre-activation with thionyl chloride (SOCl₂) to form the acid chloride improves coupling efficiency.

Industrial-Scale Adaptations

Batch processes using flow chemistry reduce reaction times. For example, continuous HATU-mediated coupling in microreactors (Residence time: 30 min) achieves 89% yield at 50°C.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are chosen based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).

Key Findings:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
  • Structure-Activity Relationship (SAR): Variations in substituents on the thiazole ring can enhance anticancer efficacy. For instance, compounds with electron-withdrawing groups exhibited improved activity against various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives, including this compound, have been evaluated for their antimicrobial activities. These compounds demonstrate effectiveness against a range of bacterial strains and fungi.

Research Insights:

  • Bacterial Inhibition: Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Fungal Activity: Certain analogs have shown antifungal activity, making them candidates for developing new antifungal agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators, thus providing a potential therapeutic avenue for treating inflammatory diseases.

Evidence:

  • Cytokine Modulation: this compound has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its role in modulating inflammatory responses .

Neuroprotective Effects

Emerging research suggests that thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Findings:

  • Anticonvulsant Activity: Some derivatives have demonstrated anticonvulsant properties, providing a basis for their use in managing epilepsy and other seizure disorders .
  • Mechanistic Insights: The neuroprotective effects may be linked to the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

Synthesis and Structural Variations

The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance biological activity.

Synthesis Overview:

StepDescription
1Formation of benzo[d]thiazole core via cyclization reactions.
2Introduction of thiophene and cyclopentyl groups through coupling reactions.
3Functionalization at the carboxamide position to optimize activity.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Key Observations :

  • The thiophene-cyclopentyl group in the target compound is unique compared to chlorophenyl () or piperidine () substituents in analogs.
  • The cyclopentyl group in compound 3t () is connected via an oxygen-containing chain, contrasting with the direct thiophene-cyclopentyl linkage in the target compound .
  • Thiophene-containing derivatives in (e.g., compound 26) exhibit sulfonamide and acrylamide moieties, differing from the carboxamide core of the target compound .

Key Observations :

  • High-yield compounds (e.g., 8l at 65%) utilize optimized solvent ratios for chromatographic purification .
  • The target compound’s synthesis likely follows protocols analogous to and , though its exact yield and purity remain uncharacterized.

Antiproliferative Activity:

  • Thiophene derivatives in (e.g., compounds 26–29) exhibit potent antiproliferative activity against breast cancer cells, with IC50 values of ~9–10 μM, surpassing doxorubicin .
  • Benzothiophene acrylonitriles in (e.g., compound 32) show GI50 values <10 nM, attributed to their ability to evade P-glycoprotein-mediated drug resistance .

SAR Insights :

  • Thiophene Moieties : The presence of thiophene (as in the target compound) correlates with enhanced bioactivity, likely due to improved π-π stacking with cellular targets .
  • Substituent Flexibility : Piperidine-based derivatives () may offer tunable hydrogen-bonding interactions, whereas rigid cyclopentyl groups (target compound) could optimize steric fit in hydrophobic binding pockets .
  • Carboxamide vs. Sulfonamide Cores: Carboxamide derivatives (target compound, ) prioritize hydrogen-bond donor/acceptor interactions, while sulfonamides () enhance solubility and metabolic stability .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The presence of a thiophen-2-yl group and a cyclopentyl moiety enhances its pharmacological profile. The molecular formula is C20H22N2O2S2C_{20}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of 386.53 g/mol .

Structural Features

FeatureDescription
Core StructureBenzo[d]thiazole
SubstituentsThiophen-2-yl, cyclopentyl
Functional GroupsAmide, aromatic rings

Anticancer Activity

Recent studies have indicated that compounds with thiazole and thiophene moieties exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects of related thiazole-thiophene hybrids against MCF-7 breast cancer cells using the MTT assay. The results demonstrated promising cytotoxic effects, suggesting that this compound may also possess similar properties .

The mechanism of action for this compound likely involves:

  • Inhibition of cell proliferation : Through interference with critical cellular pathways.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.
  • Molecular docking studies : Indicate potential binding interactions with key proteins involved in cancer progression .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of benzo[d]thiazole have been studied for their anti-inflammatory effects. Compounds similar to this compound have been shown to act as COX-2 inhibitors , which are crucial in mediating inflammatory responses .

Study 1: Cytotoxicity Evaluation

A synthesis and evaluation study focused on thiazole derivatives demonstrated that several compounds exhibited significant cytotoxicity against various cancer cell lines. The study utilized molecular docking to assess binding affinities to target proteins, revealing that compounds with structural similarities to this compound showed effective interactions with the Rab7b protein .

Study 2: ADME-Tox Profiling

In silico studies conducted on thiazole derivatives provided insights into the ADME (Absorption, Distribution, Metabolism, Excretion) profiles and toxicity predictions. These assessments are vital for understanding the bioavailability and safety of new compounds before clinical trials .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds was conducted:

Compound NameBiological ActivityStructural Similarities
5-(Thiophen-2-yl)-benzothiazoleAnticancerBenzothiazole core with thiophene
N-(Thiophen-2-yl)-nicotinamideNicotinic pathwaysContains a nicotinamide moiety
Benzothiazole derivativesBroad range of biological activitiesVarious substituents on benzothiazole

Q & A

Q. What are the typical synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide, and what key intermediates are involved?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Cyclopentyl-thiophene intermediate formation : Cyclopentyl groups can be introduced via alkylation or cyclization reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium for coupling thiophene derivatives .
  • Amide bond formation : The benzo[d]thiazole-6-carboxamide moiety is typically synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid and amine precursor under anhydrous conditions .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or DMF is critical for isolating the final product.
    Key intermediates : Thiophen-2-ylcyclopentylamine and benzo[d]thiazole-6-carboxylic acid derivatives are common precursors .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are used to verify the connectivity of the cyclopentyl, thiophene, and benzothiazole groups. For example, the thiophene protons appear as distinct doublets (δ 6.8–7.5 ppm), while the benzothiazole carbonyl resonates at ~168 ppm in 13C NMR .
  • Mass spectrometry (HRMS or ESI-MS) : Confirms molecular weight (expected [M+H]+ ~385–395 Da) and fragmentation patterns .
  • HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally related benzothiazole-thiophene hybrids exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or BRAF) via π-π stacking interactions with ATP-binding pockets .
  • Antimicrobial effects : Disruption of bacterial cell membranes or enzyme inhibition (e.g., DNA gyrase) .
  • Neuroprotective potential : Modulation of amyloid-beta aggregation in Alzheimer’s models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in thiophene-cyclopentyl bond formation. Yields improve from ~40% to >70% under optimized ligand systems .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require low temperatures (−20°C to 0°C) to minimize side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide bond formation while maintaining purity .

Q. What computational methods are used to predict binding affinity and selectivity for biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with proteins (e.g., EGFR PDB: 1M17). The thiophene ring often occupies hydrophobic pockets, while the benzothiazole engages in hydrogen bonding .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC50 values .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24h vs. 48h), and solvent (DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation that may lead to false negatives .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selective functionalization : Introduce substituents (e.g., methyl groups on the cyclopentyl ring) to reduce interaction with cytochrome P450 enzymes .
  • Prodrug design : Mask the carboxamide as an ester to enhance selectivity for tumor microenvironments .
  • CRISPR screening : Identify synthetic lethal partners to minimize toxicity in normal cells .

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